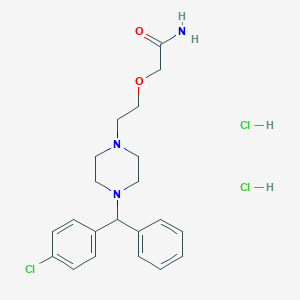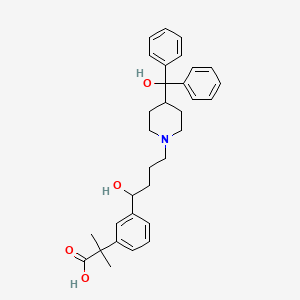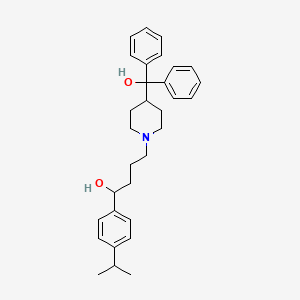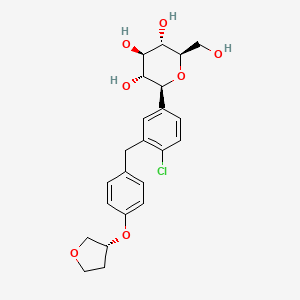
3'-Epi Empagliflozina
Descripción general
Descripción
Empagliflozin impurity.
Aplicaciones Científicas De Investigación
1. Tratamiento de la Diabetes Mellitus Tipo 2 (DM2) La empagliflozina es un inhibidor oral del cotransportador de sodio-glucosa 2 (SGLT2) que aumenta la excreción de glucosa en la orina, contribuyendo a una mejoría en el control glucémico, un mejor metabolismo de la glucosa, una reducción de la glucotoxicidad y la resistencia a la insulina {svg_1}. Reduce eficazmente la glucosa en sangre en ayunas, la glucosa en sangre posprandial, los niveles medios diarios de glucosa y la hemoglobina glicosilada A 1C (HbA 1C) en pacientes con DM2 {svg_2}.
Reducción de peso en pacientes con DM2
La empagliflozina también conduce a una reducción de peso significativa en pacientes con DM2, lo cual es beneficioso para el manejo de la enfermedad {svg_3}.
Tratamiento de la Insuficiencia Cardíaca (IC)
La empagliflozina ha demostrado ser un avance en el tratamiento de la insuficiencia cardíaca (IC). Se ha demostrado que reduce las hospitalizaciones por IC y el número de muertes por causas cardiovasculares {svg_4}.
Efectos Nefroprotectores
La empagliflozina ha demostrado un efecto nefoprotector. Reduce la incidencia de eventos renales, incluida la muerte por causas renales, así como el riesgo de insuficiencia renal terminal {svg_5}.
5. Uso en pacientes con Enfermedad Renal Crónica (ERC) El ensayo EMPA-KIDNEY demostró que la empagliflozina tiene efectos beneficiosos sobre la función renal y la mortalidad CV en pacientes con ERC, con o sin DM, que ya están recibiendo dosis adecuadas de ACEi/ARB {svg_6}.
6. Uso en Insuficiencia Cardíaca Descompensada Aguda (ICDA) El estudio EMPAG-HF demostró que la adición temprana de empagliflozina a la terapia diurética estándar aumenta la producción de orina sin afectar la función renal en pacientes con insuficiencia cardíaca descompensada aguda {svg_7}.
Aplicaciones Farmacocinéticas
Se ha realizado investigación para desarrollar y validar un método analítico simple para determinar los niveles de empagliflozina en fluidos biológicos y para evaluar más a fondo el impacto del jugo de pomelo en la farmacocinética de la empagliflozina en ratas {svg_8}.
Posible fármaco anticancerígeno
Se está llevando a cabo una investigación sobre el uso potencial de la empagliflozina como fármaco anticancerígeno {svg_9}.
Mecanismo De Acción
Target of Action
Empagliflozin is an inhibitor of sodium-glucose co-transporter-2 (SGLT2) . SGLT2 is the transporter primarily responsible for the reabsorption of glucose in the kidney . It is used clinically as an adjunct to diet and exercise, often in combination with other drug therapies, for the management of type 2 diabetes mellitus .
Mode of Action
Empagliflozin lowers blood glucose levels by preventing glucose reabsorption in the kidneys, thereby increasing the amount of glucose excreted in the urine . It has a relatively long duration of action requiring only once-daily dosing . The effects of empagliflozin in heart failure with preserved ejection fraction (HFpEF) appeared to be predominantly mediated by inhibition of NHE1 (Na+/H+ exchanger 1) , with SGLT2 playing a less prominent role .
Biochemical Pathways
Empagliflozin’s pharmacological action mainly affects cardiomyocyte oxidative stress modulation, and greatly influences cardiomyocyte stiffness, myocardial extracellular matrix remodeling, heart concentric hypertrophy, and systemic inflammation . It also modulates the PI3K/AKT/P21 signaling pathway in the senescent liver .
Pharmacokinetics
Following single and multiple oral doses, empagliflozin is rapidly absorbed and reaches peak plasma concentrations after approximately 1.33–3.0 hours, before showing a biphasic decline . The mean terminal half-life ranged from 10.3 to 18.8 hours in multiple-dose studies . Oral clearance at steady state was similar to corresponding single-dose values, suggesting linear pharmacokinetics with respect to time .
Result of Action
Empagliflozin could reverse 59% of the protein alterations found in HFpEF . It ameliorates myocardial extracellular matrix remodeling, cardiomyocyte stiffness, and concentric hypertrophy . It also reduces the incidence of renal events, including death from renal causes, as well as the risk of end-stage renal failure .
Análisis Bioquímico
Biochemical Properties
3’-Epi Empagliflozin interacts with the SGLT2 transporter, which is primarily responsible for the reabsorption of glucose in the kidney . By inhibiting this co-transport, 3’-Epi Empagliflozin allows for a marked increase in glucosuria and decrease in blood glucose levels .
Cellular Effects
3’-Epi Empagliflozin has shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to protect against heart failure with preserved ejection fraction partly by inhibiting the senescence-associated STAT1–STING axis . It also increases urine output without affecting renal function in patients with acute decompensated heart failure .
Molecular Mechanism
The molecular mechanism of 3’-Epi Empagliflozin involves its binding to the SGLT2 transporter, inhibiting the co-transport of sodium and glucose out of the filtrate in the kidneys . This leads to increased urinary glucose excretion and thus contributes to improved glycemic control, better glucose metabolism, reduced glucotoxicity, and insulin resistance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Epi Empagliflozin have been observed to change over time. For instance, in a study on patients with ST-elevation myocardial infarction undergoing primary PCI, empagliflozin treatment resulted in a significant increase in left ventricular ejection fraction 40 days after primary PCI .
Dosage Effects in Animal Models
In animal models, the effects of 3’-Epi Empagliflozin have been found to vary with different dosages. For instance, in a study on the cardioprotective mechanisms of SGLT2 inhibitors, empagliflozin was found to improve ventricular dilatation and ejection fraction reduction in diabetic hearts .
Metabolic Pathways
3’-Epi Empagliflozin is involved in the metabolic pathway of glucose reabsorption in the kidneys. It inhibits the SGLT2 transporter, which mediates the majority of glucose reabsorption by the kidney . This leads to increased urinary glucose excretion and improved glycemic control .
Transport and Distribution
3’-Epi Empagliflozin is transported and distributed within cells and tissues via its interaction with the SGLT2 transporter . By inhibiting this transporter, it affects the localization and accumulation of glucose within the cells .
Subcellular Localization
The subcellular localization of 3’-Epi Empagliflozin is primarily at the SGLT2 transporter located on the apical membrane of cells in the early proximal tubule of the kidneys . This is where it exerts its effects, leading to increased urinary glucose excretion and improved glycemic control .
Propiedades
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19-,20-,21+,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWASQILIWPZMG-VUOLKEHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701113221 | |
| Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701113221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864070-43-9 | |
| Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864070-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-epi Empagliflozin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864070439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701113221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-EPI EMPAGLIFLOZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU69F6Q4ZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


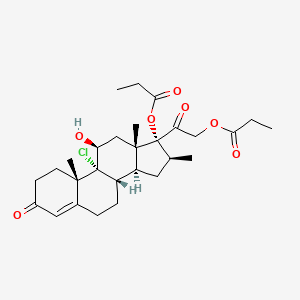



![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)
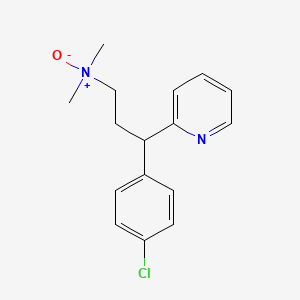


![tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B600801.png)

